[3-[5-[4-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 10-[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Platycodin D2 can be prepared through enzymatic hydrolysis of crude platycosides extracted from Radix Platycodi . The hydrolysis process involves the use of glycoside hydrolases, such as snailase, which effectively transform platycoside E into Platycodin D2 . The optimal conditions for this enzymatic reaction include a temperature of 43°C, an enzyme load of 15%, and a reaction time of 22 hours .
Industrial Production Methods: Industrial production of Platycodin D2 primarily relies on the extraction and purification from the roots of Platycodon grandiflorum. The process involves percolation with methanol, followed by various chromatographic techniques to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: Platycodin D2 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are crucial for modifying the compound to enhance its therapeutic properties or to study its behavior under different conditions.
Common Reagents and Conditions: Common reagents used in the reactions involving Platycodin D2 include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure the desired outcomes.
Major Products Formed: The major products formed from the reactions of Platycodin D2 depend on the type of reaction. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated forms of the compound .
Scientific Research Applications
Platycodin D2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used to study the behavior of saponins and their interactions with other compounds. In biology, Platycodin D2 is investigated for its role in cellular processes such as autophagy and senescence . In medicine, it has shown promise as an anti-cancer agent, particularly in the treatment of hepatocellular carcinoma . Additionally, Platycodin D2 is explored for its potential use in industrial applications, such as in the formulation of pharmaceuticals and nutraceuticals .
Mechanism of Action
Platycodin D2 exerts its effects through several molecular mechanisms. It induces autophagy and cell senescence in hepatocellular carcinoma cells by upregulating NIX and P21 and downregulating CyclinA2 . This process involves the activation of the P21/CyclinA2 pathway, leading to mitochondrial dysfunction and enhanced cell death . Additionally, Platycodin D2 triggers apoptosis and autophagy through multiple signaling pathways, including PI3K/Akt/mTOR, MAPK, and NF-κΒ .
Comparison with Similar Compounds
Similar compounds include Platycodin D and Platycodin D3, which share structural similarities but differ in their biological activities and therapeutic potentials . Platycodin D2 is unique in its ability to induce autophagy and cell senescence, making it a promising candidate for anti-cancer therapies .
Properties
Molecular Formula |
C63H102O33 |
---|---|
Molecular Weight |
1387.5 g/mol |
IUPAC Name |
[3-[5-[4-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 10-[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C63H102O33/c1-24-44(91-50-42(80)45(29(71)19-85-50)92-55-48(82)62(84,22-68)23-87-55)39(77)41(79)51(88-24)94-47-35(73)28(70)18-86-54(47)96-56(83)63-12-11-57(2,3)13-26(63)25-7-8-32-58(4)14-27(69)49(61(20-66,21-67)33(58)9-10-59(32,5)60(25,6)15-34(63)72)95-53-43(81)46(37(75)31(17-65)90-53)93-52-40(78)38(76)36(74)30(16-64)89-52/h7,24,26-55,64-82,84H,8-23H2,1-6H3 |
InChI Key |
PXQNZQURQNZGKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)OC1C(C(CO1)(CO)O)O)O |
Origin of Product |
United States |
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